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Compound of Interest

Compound Name: 2,4-Dibromo-3-nitropyridine

Cat. No.: B040219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthetic pathway for the versatile heterocyclic building block, 2,4-Dibromo-3-
nitropyridine. This compound is of significant interest in medicinal chemistry and materials

science due to its potential as a precursor for a wide range of functionalized molecules. This

document presents predicted spectroscopic data, detailed experimental protocols for its

characterization, and a logical workflow for its synthesis and analysis.

Predicted Spectroscopic Data
Due to the limited availability of experimentally-derived public data for 2,4-Dibromo-3-
nitropyridine, the following spectroscopic data has been predicted based on established

principles and data from analogous compounds. These predictions serve as a valuable

reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2,4-Dibromo-3-nitropyridine
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.5 d ~5.0 H-6

~7.9 d ~5.0 H-5

Table 2: Predicted ¹³C NMR Data for 2,4-Dibromo-3-nitropyridine

Chemical Shift (δ, ppm) Assignment

~152 C-6

~148 C-2

~145 C-3

~130 C-5

~125 C-4

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2,4-Dibromo-3-nitropyridine

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic)

~1580-1560 Strong C=C stretching (aromatic ring)

~1530-1500 Strong Asymmetric NO₂ stretching

~1350-1330 Strong Symmetric NO₂ stretching

~1100-1000 Medium C-Br stretching

~850-750 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Fragmentation for 2,4-Dibromo-3-nitropyridine

m/z Ratio Interpretation

281/283/285
[M]⁺ Molecular ion peak (isotopic pattern for two

Br atoms)

235/237/239 [M-NO₂]⁺

202/204 [M-Br]⁺

156/158 [M-NO₂-Br]⁺

76 [C₅H₂N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

2,4-Dibromo-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Dibromo-3-nitropyridine in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set appropriate spectral width (e.g., 0-10 ppm), acquisition time (e.g., 2-4 seconds), and

relaxation delay (e.g., 1-5 seconds).

Reference the chemical shifts to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.
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A larger number of scans will be necessary due to the low natural abundance of the ¹³C

isotope.

Set appropriate spectral width (e.g., 0-160 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium

bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Employ a mass spectrometer, such as one equipped with an Electron

Ionization (EI) or Electrospray Ionization (ESI) source.

Data Acquisition:

EI-MS: Introduce the sample into the ion source. The fragmentation pattern will be

generated by electron impact.

ESI-MS: Infuse the sample solution into the ESI source to generate protonated molecular

ions.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be a key

diagnostic feature.

Visualizations
Synthesis of 2,4-Dibromo-3-nitropyridine
A plausible synthetic route to 2,4-Dibromo-3-nitropyridine starts from 2-amino-4-

bromopyridine. The amino group directs the nitration to the 3-position, followed by a

Sandmeyer reaction to replace the amino group with a bromine atom.

2-Amino-4-bromopyridine

HNO₃, H₂SO₄ 2-Amino-4-bromo-3-nitropyridine

1. NaNO₂, HBr
2. CuBr 2,4-Dibromo-3-nitropyridine

Click to download full resolution via product page

Caption: Synthetic pathway for 2,4-Dibromo-3-nitropyridine.

Spectroscopic Characterization Workflow
The structural elucidation of a newly synthesized compound like 2,4-Dibromo-3-nitropyridine
follows a logical workflow employing various spectroscopic techniques.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2,4-Dibromo-3-
nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040219#spectroscopic-data-nmr-ir-mass-spec-for-2-
4-dibromo-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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